SPA70 -

SPA70

Catalog Number: EVT-2691221
CAS Number:
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SPA70 is a synthetic, small-molecule compound that acts as a potent and selective antagonist of the human pregnane X receptor (hPXR) [, ]. PXR is a nuclear receptor that plays a crucial role in regulating drug metabolism and detoxification processes in the liver and other tissues []. SPA70 is a valuable research tool for investigating the function of hPXR and its role in various physiological and pathological processes, including drug metabolism, inflammation, and cancer.

Future Directions
  • Structure-Activity Relationship Studies: Exploring further modifications to the SPA70 scaffold could lead to the identification of even more potent and selective hPXR antagonists [].
  • Developing Novel Therapeutics: SPA70 and its derivatives could serve as starting points for developing new drugs that target hPXR for the treatment of diseases like cancer, inflammation, and metabolic disorders [].
Overview

SPA70 is identified as a potent antagonist of the human pregnane X receptor, a crucial nuclear receptor involved in the regulation of drug metabolism and transport. Its significance lies in its ability to modulate the effects of various therapeutic agents, particularly in enhancing the efficacy of chemotherapeutic drugs like paclitaxel in resistant cancer cells. SPA70 was discovered through high-throughput screening of a diverse chemical library, leading to its characterization as a selective and non-toxic compound with potential applications in cancer therapy.

Source

The compound SPA70 was derived from a library of over 160,000 compounds screened for their ability to interact with the human pregnane X receptor. It was identified as a specific antagonist, designated as specific PXR antagonist number 70. The discovery and initial investigations into its effects were documented in various studies, highlighting its potential in enhancing drug sensitivity and reducing resistance in cancer therapies .

Classification

SPA70 is classified as a small organic molecule and belongs to the category of pharmacological agents that target nuclear receptors. It specifically inhibits the activity of the human pregnane X receptor, which plays a vital role in regulating the expression of genes involved in drug metabolism and transport .

Synthesis Analysis

Methods

The synthesis of SPA70 involves several steps that utilize standard organic chemistry techniques. The process begins with the formation of key intermediates through reactions involving various reagents such as sodium bicarbonate and chloroacetone, followed by purification steps including flash chromatography.

Technical Details

  1. Initial Reaction: Sodium sulfinate is prepared by reacting sodium bicarbonate with sulfur dioxide.
  2. Formation of Sulfonyl Acetone: The sodium sulfinate is reacted with chloroacetone and then extracted using ethyl acetate.
  3. Triazole Formation: A triazole compound is synthesized through a reaction involving azide and methoxide under controlled heating conditions.
  4. Final Product: The final product, SPA70, is obtained after several purification steps to ensure high purity and yield .
Molecular Structure Analysis

Structure

SPA70 has a complex molecular structure characterized by a 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole scaffold. This structure is essential for its interaction with the human pregnane X receptor.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 366.43 g/mol
  • IC50 Values:
    • Cell-based hPXR antagonistic assay: 510 nM
    • Cell-free competitive hPXR TR-FRET-binding assay: 540 nM .
Chemical Reactions Analysis

Reactions

SPA70 primarily acts through competitive inhibition of the human pregnane X receptor. It alters the receptor's conformation, preventing it from interacting effectively with its natural ligands.

Technical Details

  1. Inhibition Mechanism: SPA70 binds to the ligand-binding domain of the human pregnane X receptor, causing conformational changes that inhibit its transcriptional activity.
  2. Synergistic Effects: When used in combination with paclitaxel, SPA70 enhances the drug's efficacy against resistant cancer cell lines by reversing resistance mechanisms mediated by the receptor .
Mechanism of Action

Process

The mechanism by which SPA70 operates involves blocking the activation of the human pregnane X receptor, which is known to regulate genes involved in drug metabolism.

Data

  • Impact on Drug Sensitivity: By inhibiting this receptor, SPA70 increases sensitivity to chemotherapeutic agents such as paclitaxel and vincristine in resistant cell lines.
  • Cell Cycle Effects: Treatment with SPA70 leads to increased apoptosis and S-phase arrest in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites within its triazole scaffold .
Applications

Scientific Uses

SPA70 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: Its ability to enhance the efficacy of existing chemotherapeutic agents positions it as a promising candidate for combination therapies aimed at overcoming drug resistance.
  • Research Tool: As a selective antagonist of the human pregnane X receptor, SPA70 serves as an important tool for studying receptor function and drug metabolism pathways .
Discovery and Development of SPA70 as a Selective Human Pregnane X Receptor Antagonist

High-Throughput Screening Strategies for Human Pregnane X Receptor Modulators

The identification of specific human Pregnane X Receptor antagonists posed significant challenges due to the receptor’s large, flexible ligand-binding pocket and its promiscuity toward structurally diverse compounds. Initial efforts employed cell-based gene reporter assays in stably transfected HepG2 cells, which expressed human Pregnane X Receptor and a luciferase reporter under the control of the CYP3A4 promoter. This system enabled the detection of compounds capable of antagonizing rifampicin-induced human Pregnane X Receptor activation. A primary screen of 132,975 chemically diverse compounds yielded 1,624 initial hits, which were subsequently refined through retesting and dose-response analyses to eliminate false positives [1] [2].

Complementary biochemical assays were integrated to validate direct receptor binding. Time-resolved fluorescence resonance energy transfer-based competitive binding assays utilized fluorescent probes (e.g., BODIPY FL vindoline) to measure displacement efficacy. This approach confirmed target engagement and provided quantitative binding affinity data (inhibitory concentration 50% values). Secondary specificity profiling against ten nuclear receptors (including constitutive androstane receptor, vitamin D receptor, and liver X receptor) ensured selective human Pregnane X Receptor targeting [2] [3]. The screening cascade culminated in the identification of the 1,4,5-substituted 1,2,3-triazole chemical class as potent human Pregnane X Receptor antagonists, with SPA70 emerging as the lead compound due to its optimal potency and selectivity profile [1].

Table 1: High-Throughput Screening Parameters for Human Pregnane X Receptor Antagonist Discovery

Screening StageAssay TypeKey ParametersOutput Metrics
Primary ScreeningCell-based CYP3A4-luc reporter132,975 compounds at 10 μM with 2 μM rifampicin co-treatment1,624 primary hits (1.22% hit rate)
RetestingCell-based confirmation1,624 primary hits in triplicate312 confirmed actives
Dose-ResponseCell-based and biochemical TR-FRET10-concentration IC₅₀ determination47 compounds with IC₅₀ < 10 μM
Specificity ProfilingNuclear receptor panel10 receptors tested for off-target activity5 compounds with >100-fold selectivity for human Pregnane X Receptor

Structural Identification and Initial Characterization of SPA70

SPA70 (systematic name: 1-(2,5-Dimethoxyphenyl)-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-5-methyl-1H-1,2,3-triazole) features a 1,4,5-substituted triazole core with distinct pharmacophoric regions: a 4-(tert-butyl)phenylsulfonyl moiety (Region A), 2,5-dimethoxyphenyl group (Region B), and 5-methyltriazole linker (Region D). Crystallographic studies revealed that SPA70 occupies the ligand-binding domain of human Pregnane X Receptor but fails to stabilize the active conformation of the activation function 2 helix, a critical structural determinant for coactivator recruitment. This mechanistic distinction explains its functional antagonism [5] [9].

Quantitative characterization demonstrated potent inhibition of human Pregnane X Receptor activity in cellular models. SPA70 exhibited an inhibitory concentration 50% value of 377 ± 16 nM in human Pregnane X Receptor reporter assays and a binding inhibitory concentration 50% value of 563 ± 40 nM in time-resolved fluorescence resonance energy transfer competitive binding assays. Crucially, selectivity profiling confirmed minimal activity against related nuclear receptors: SPA70 exhibited >100-fold selectivity over constitutive androstane receptor, vitamin D receptor, farnesoid X receptor, and mouse Pregnane X Receptor. Kinase profiling against 384 human kinases revealed only marginal inhibition of KIT (inhibitory concentration 50% = 2.5 μM) and colony-stimulating factor 1 receptor (inhibitory concentration 50% = 4 μM), underscoring its exceptional target specificity [2] [7].

Functional validation in primary human hepatocytes demonstrated SPA70's ability to suppress rifampicin-induced CYP3A4 messenger ribonucleic acid expression by 85% at 10 μM concentration. Similar inhibition was observed for structurally distinct human Pregnane X Receptor agonists (SR12813 and T0901317), confirming broad-spectrum antagonism. Mechanistically, SPA70 enhanced corepressor (nuclear receptor corepressor/silencing mediator for retinoid or thyroid hormone receptors) recruitment while preventing coactivator (steroid receptor coactivator 1/transcriptional mediator/intermediary factor 2) binding, effectively silencing human Pregnane X Receptor-mediated transcription [2] [5].

Comparative Analysis of SPA70 with Early Human Pregnane X Receptor Antagonists

Prior to SPA70's discovery, reported human Pregnane X Receptor antagonists suffered from critical limitations that restricted their utility as chemical tools or therapeutic candidates. Sulforaphane (an isothiocyanate from cruciferous vegetables) exhibited weak antagonistic activity (inhibitory concentration 50% > 20 μM) and significant offtarget effects, including activation of nuclear factor erythroid 2-related factor 2 signaling. Ketoconazole (an antifungal azole) demonstrated potent human Pregnane X Receptor binding (inhibitory concentration 50% = 0.7 μM) but lacked functional antagonism in cellular models at non-toxic concentrations due to its inhibition of cytochrome P450 enzymes essential for the reporter assay functionality [2] [3] [6].

Table 2: Comparative Profile of Human Pregnane X Receptor Antagonists

AntagonistChemical ClassReported human Pregnane X Receptor IC₅₀Key LimitationsSelectivity Profile
SPA701,4,5-substituted triazole377 nM (cellular) 563 nM (binding)Moderate kinase inhibition at high concentrations>100-fold selective against 10 nuclear receptors; minimal kinase inhibition
SulforaphaneIsothiocyanate>20 μM (cellular)Activates nuclear factor erythroid 2-related factor 2; weak potencyModulates multiple detoxification pathways
KetoconazoleImidazole derivative0.7 μM (binding)Inhibits cytochrome P450 enzymes; cytotoxicity at effective concentrationsBroad cytochrome P450 inhibition; steroidogenic enzyme modulation
MetforminBiguanide1.4 mM (cellular)Extremely weak potency; requires millimolar concentrationsActivates AMP-activated protein kinase; antidiabetic effects
ET-743Tetrahydroisoquinoline alkaloidUndeterminedComplex structure; lack of specificity dataDNA alkylating agent; cytotoxicity

SPA70 represents a substantial advancement due to its nanomolar potency and well-defined mechanism. Unlike sulforaphane and ketoconazole, SPA70 effectively blocked rifampicin-induced CYP3A4 expression in primary human hepatocytes at submicromolar concentrations without cytotoxicity. Structural studies illuminated the basis for its superiority: whereas ketoconazole incompletely occupies the human Pregnane X Receptor ligand-binding pocket, SPA70 engages key residues (Ser247, Gln285, His407) and disrupts activation function 2 helix stabilization. This distinct binding mode prevents the contraction of the ligand-binding pocket and subsequent coactivator recruitment [2] [5] [8].

The triazole scaffold of SPA70 enabled extensive structure-activity relationship exploration. Synthesis of 81 analogs revealed that minor modifications could dramatically alter functional activity. For example, replacing the para-methoxy group in Region B with chlorine converted SPA70 to an agonist (SJB7), while alkylation of the triazole ring modulated inverse agonist properties. This structure-activity relationship flexibility established SPA70 as a privileged scaffold for developing context-specific human Pregnane X Receptor modulators [5] [9].

Properties

Product Name

SPA70

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3

InChI Key

OIOPHIFJQXHPAF-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Solubility

not available

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.